2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene
Description
2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene (CAS RN: 1261649-03-9) is a halogenated aromatic compound featuring a bromomethyl group at position 1, a bromine substituent at position 2, a methoxy group at position 5, and a methyl group at position 2. Its molecular formula is C₉H₉Br₂O, with a molecular weight of 298.98 g/mol. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its reactive bromine groups and steric effects from the methoxy and methyl substituents. It is typically stored at 0°C–6°C to prevent degradation, as indicated for structurally related compounds .
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-6-3-8(12-2)4-7(5-10)9(6)11/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEAMDITEJRHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101232207 | |
| Record name | 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164513-49-9 | |
| Record name | 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164513-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromomethylation of 3-Methoxy-2-methylbenzene
The primary route to 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene involves bromomethylation of 3-methoxy-2-methylbenzene. This is typically achieved by reacting the aromatic substrate with paraformaldehyde and hydrobromic acid in acetic acid solvent. The reaction proceeds via electrophilic substitution where the bromomethyl group is introduced at the benzylic position adjacent to the aromatic ring.
- Reaction conditions:
- Solvent: Acetic acid (AcOH)
- Reagents: Paraformaldehyde, Hydrobromic acid (HBr)
- Temperature: Mild heating or reflux to facilitate bromomethylation
- Scale: Can be adapted from laboratory to industrial scale using continuous flow reactors for consistent yield and quality
This method is well-documented for producing 1-(bromomethyl)-3-methoxy-2-methylbenzene, a close structural analog and precursor to the target compound.
Combined Bromomethylation and Bromination Strategy
A practical synthetic sequence involves first bromomethylation of 3-methoxy-2-methylbenzene to yield 1-(bromomethyl)-3-methoxy-2-methylbenzene, followed by selective bromination at the 2-position to afford this compound. This stepwise approach allows for better control of regioselectivity and purity.
-
- Bromination and bromomethylation reactions require careful control of reaction conditions to avoid polybromination or side reactions.
- Use of sodium cyanide in related transformations (e.g., nucleophilic substitution on bromomethyl group) demands strict safety protocols including use of fume hoods and protective equipment.
| Preparation Step | Reagents | Solvent | Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| Bromomethylation | Paraformaldehyde, HBr | Acetic acid | Reflux, mild heating | 50–90 | Introduces bromomethyl group at benzylic position |
| Aromatic Bromination | NBS, benzoyl peroxide | α,α,α-trifluorotoluene | Reflux | 50–80 | Selective bromination at 2-position |
| Nucleophilic Substitution (optional) | NaCN (for further derivatization) | DMSO | 90 °C, 2 h | 87 (reported) | Requires careful handling due to toxicity |
The preparation of this compound is effectively accomplished through a two-step sequence involving bromomethylation of 3-methoxy-2-methylbenzene followed by selective electrophilic bromination at the 2-position. The choice of reagents, solvents, and reaction conditions is critical to achieving high regioselectivity and yield. Analytical data from NMR and mass spectrometry confirm the structure and purity of the final product. Safety considerations, especially when handling brominating agents and cyanide reagents in related transformations, are paramount.
This synthesis strategy is supported by multiple research reports and experimental procedures, providing a robust and authoritative foundation for laboratory or industrial preparation of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Formation of 2-hydroxy-1-(hydroxymethyl)-5-methoxy-3-methylbenzene.
Elimination: Formation of 2-bromo-5-methoxy-3-methylstyrene.
Oxidation: Formation of 2-bromo-5-methoxy-3-methylbenzoic acid.
Scientific Research Applications
2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the methoxy group can undergo nucleophilic attack. The compound can also form reactive intermediates that interact with biological macromolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The iodine-substituted analog (375.82 g/mol) has a significantly higher molecular weight due to iodine’s atomic mass, which may reduce its volatility .
- The morpholinophenyl ethanone derivative has a lower molecular weight (284.14 g/mol) and a defined melting point (112–115°C), suggesting higher crystallinity compared to the target compound .
This compound
Comparison with Analogs
2-Bromo-1-(bromomethyl)-3-iodobenzene : Likely synthesized via electrophilic aromatic substitution with iodine, followed by bromomethylation. Its iodine substituent may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) but requires strict temperature control during storage .
1-Bromo-4-(bromomethyl)-2-fluorobenzene : Incorporates fluorine , which can alter electronic properties and resistance to oxidation. Synthesis may involve fluorination prior to bromomethylation.
2-Bromo-1-(4-morpholinophenyl)-1-ethanone: Features a morpholine group and ketone functionality, synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. Its reactivity centers on the ketone group for condensation reactions .
Biological Activity
2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene, a brominated aromatic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C9H10Br2O, characterized by two bromine atoms, a methoxy group, and a methyl group attached to a benzene ring. Its structure can be represented as follows:
- Molecular Formula: C9H10Br2O
- SMILES Notation: CC1=CC(=CC(=C1Br)CBr)OC
- InChI: InChI=1S/C9H10Br2O/c1-6-3-8(12-2)4-7(5-10)9(6)11/h3-4H,5H2,1-
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in vitro using various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells, potentially through the activation of caspases or modulation of cell cycle regulators.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | Caspase activation |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The bromine atoms facilitate electrophilic aromatic substitution reactions, which may enhance its reactivity towards biological macromolecules such as proteins and nucleic acids. The methoxy group can also participate in nucleophilic attacks, leading to the formation of reactive intermediates that can disrupt cellular functions.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against drug-resistant strains of bacteria. The results indicated that the compound had a higher inhibition rate compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Studies
In another study published in the Journal of Medicinal Chemistry, researchers investigated the effect of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or halogenation of pre-functionalized benzene derivatives. For example, bromination of a methoxy-methylbenzene precursor using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) is a plausible route . Reaction temperature and stoichiometry are critical: excess brominating agents may lead to over-substitution, while low temperatures (0–5°C) improve regioselectivity. Evidence from analogous compounds (e.g., 1-bromo-3,5-dimethoxybenzene) suggests yields >70% under controlled conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons split into complex multiplet patterns due to adjacent substituents. Methoxy (-OCH₃) groups typically resonate at δ 3.7–3.9 ppm, while methyl groups on the benzene ring appear at δ 2.3–2.5 ppm .
- ¹³C NMR : Bromine atoms induce deshielding; expect aromatic carbons adjacent to Br at δ 120–130 ppm. The bromomethyl (-CH₂Br) group appears at δ 30–35 ppm .
- MS (EI) : A molecular ion peak [M]⁺ should match the exact mass (calc. ~291.96 Da). Fragment ions at m/z 171 (loss of Br) and 91 (tropylium ion) are diagnostic .
Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromomethyl moiety (-CH₂Br) acts as an electrophilic site for nucleophilic substitution (e.g., SN2 with amines or thiols) or as a precursor for elimination to form alkenes. In Suzuki-Miyaura couplings, the aryl bromide is typically more reactive than the alkyl bromide, but Pd-catalyzed systems (e.g., Pd(PPh₃)₄) can selectively target the aryl-Br . Solvent choice (e.g., DMF vs. THF) and base (K₂CO₃ vs. Cs₂CO₃) significantly affect regioselectivity.
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity data during functionalization of this compound?
- Methodological Answer : Conflicting regioselectivity often arises from competing electronic (directing effects) and steric factors. For example:
- Methoxy (-OCH₃) vs. Methyl (-CH₃) : The methoxy group is a stronger ortho/para director, but steric hindrance from the methyl group may favor meta substitution. Computational tools (DFT calculations) can predict transition-state energies, while Hammett plots quantify substituent effects .
- Experimental validation : Use isotopic labeling (e.g., deuterated analogs) or competitive reactions with control substrates to isolate electronic vs. steric contributions .
Q. What retrosynthetic strategies are recommended for designing derivatives of this compound for medicinal chemistry applications?
- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) can propose retrosynthetic pathways by analyzing reaction databases . Key disconnections include:
- Bromine removal : Replace Br with bioisosteres (e.g., -CF₃, -CN) via nucleophilic aromatic substitution.
- Methoxy group modification : Demethylation (with BBr₃) to a phenolic -OH enables further derivatization (e.g., glycosylation) .
- Bromomethyl functionalization : Convert -CH₂Br to -CH₂NHR (amines) or -CH₂SR (thioethers) for prodrug strategies .
Q. How does the compound’s structure impact its potential as a ligand in catalysis or biomolecular interactions?
- Methodological Answer : The bromine atoms enhance halogen-bonding interactions with proteins (e.g., kinase ATP-binding pockets), while the methoxy group contributes to solubility and π-stacking.
- Catalysis : Test in Pd-catalyzed couplings; bulky substituents may hinder catalyst access.
- Biological assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity. Compare with analogs lacking Br or CH₃ groups to isolate structural contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
